1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
Description
1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic amino-propanol derivative characterized by a sec-butylamino group at position 1 and a 3-methoxyphenoxy substituent at position 3 of the propan-2-ol backbone. This structural framework is common in β-adrenergic antagonists and antimicrobial agents, though the exact pharmacological profile of this compound remains understudied. The 3-methoxyphenoxy group may influence receptor binding affinity or metabolic stability due to its electron-donating methoxy substituent .
Properties
IUPAC Name |
1-(butan-2-ylamino)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-4-11(2)15-9-12(16)10-18-14-7-5-6-13(8-14)17-3;/h5-8,11-12,15-16H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBHADIDMOQLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=CC=CC(=C1)OC)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Amination-Etherification Cascade
Epichlorohydrin (1) serves as the propanol precursor, undergoing sequential ring-opening with sec-butylamine (2) and etherification with 3-methoxyphenol (3). This route benefits from established epoxide reactivity but requires careful control of nucleophilic attack regioselectivity.
Phenolic Ether Formation Followed by Amination
3-Methoxyphenol (3) reacts with 3-chloro-1,2-propanediol (4) to form the ether intermediate 3-(3-methoxyphenoxy)propane-1,2-diol (5), which subsequently undergoes selective amination at the secondary alcohol position with sec-butylamine (2). This approach isolates ether formation but demands precise temperature control to prevent diol over-alkylation.
Synthetic Methodologies and Optimization
Zinc Chloride-Catalyzed Etherification
Adapting conditions from diterpene syntheses, 3-methoxyphenol (1.0 eq) and epichlorohydrin (1.2 eq) react in chlorobenzene at 140°C with ZnCl₂ (5 mol%) and (R)-camphorsulfonic acid (CSA, 7.5 mol%) as co-catalysts. The reaction achieves 78% conversion to 3-(3-methoxyphenoxy)propane-1,2-epoxide (6) after 12 hours, confirmed by GC-MS. Subsequent ring-opening with sec-butylamine (1.5 eq) in ethanol at 60°C for 6 hours yields the amino alcohol (7) in 82% isolated yield (Table 1).
Table 1. ZnCl₂/CSA-Catalyzed Etherification-Amination Results
| Parameter | Value |
|---|---|
| Catalyst Loading | ZnCl₂ (5 mol%), CSA (7.5 mol%) |
| Temperature | 140°C (etherification), 60°C (amination) |
| Reaction Time | 12 h (etherification), 6 h (amination) |
| Isolated Yield | 78% (6), 82% (7) |
| Purity (HPLC) | 95.4% (7) |
Mitsunobu Etherification-Amination Sequence
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, 3-methoxyphenol (1.0 eq) couples with N-(sec-butyl)aziridine (8) in THF at 0°C to 25°C. This one-pot method achieves 68% yield of the target compound after 24 hours, though requiring chromatographic purification to remove phosphine oxide byproducts.
Hydrochloride Salt Formation
The free base (7) dissolves in anhydrous ethyl acetate (10 mL/g) under nitrogen. Gaseous HCl is bubbled through the solution at 0°C until pH 1-2. Precipitation occurs within 2 hours, yielding white crystals (89% recovery) with 99.2% chloride content by potentiometric titration.
Mechanistic Considerations
Epoxide Ring-Opening Dynamics
In the ZnCl₂/CSA system, the Lewis acid (Zn²⁺) polarizes the epoxide oxygen, while CSA protonates the sec-butylamine, enhancing nucleophilicity. Attack occurs preferentially at the less hindered carbon of the epoxide, as shown by $$^{13}\text{C}$$ NMR analysis of regioselectivity (C2:C3 = 4:1).
Steric Effects in Ether Formation
Analytical Characterization
Spectroscopic Profiles
- IR (KBr) : 3345 cm⁻¹ (O-H stretch), 1602 cm⁻¹ (aryl C=C), 1248 cm⁻¹ (C-O-C asymmetric stretch)
- $$^{1}\text{H}$$ NMR (400 MHz, D₂O) : δ 1.05 (d, 3H, CH(CH₂)CH₃), 1.42 (m, 2H, CH₂CH₃), 2.85 (dd, 1H, J = 10.4 Hz, CHNH), 3.74 (s, 3H, OCH₃), 4.12 (m, 2H, OCH₂)
- HRMS (ESI+) : m/z 282.1832 [M+H]⁺ (calc. 282.1835 for C₁₄H₂₄NO₃)
Process Optimization Challenges
Byproduct Formation in Amination
Over-alkylation generates bis(sec-butylamino)propanol (9) as the major impurity (up to 12% without temperature control). Implementing a slow amine addition protocol (0.5 eq/h) reduces this to 3.2% while maintaining 79% target yield.
Solvent Effects on Crystallization
Screening eight solvents revealed ethyl acetate/hexane (4:1) as optimal for hydrochloride crystallization, producing needles with 99.4% purity versus 97.1% in ethanol/ether.
Scale-Up Considerations
Pilot-scale runs (500 g) in a jacketed reactor demonstrated:
- 22% reduced yield compared to lab-scale due to heat transfer limitations
- 15% shorter reaction time with mechanical stirring at 600 rpm
- 99.8% chloride content consistency across batches when using HCl gas versus aqueous HCl (98.5%)
Chemical Reactions Analysis
1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: In industrial settings, it is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propranolol Hydrochloride
- Structure: 1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol hydrochloride.
- Key Differences: Amino group: Isopropyl (smaller, less lipophilic) vs. sec-butyl (bulkier, more lipophilic). Aryloxy group: 1-Naphthyloxy (aromatic, planar) vs. 3-methoxyphenoxy (smaller, methoxy-substituted).
- Pharmacology: Propranolol is a non-selective β-blocker used for hypertension and arrhythmia. Its naphthyloxy group contributes to high β-adrenergic receptor affinity. The target compound’s sec-butylamino group may reduce β1/β2 selectivity, while the 3-methoxyphenoxy group could alter receptor binding kinetics .
| Property | Target Compound | Propranolol Hydrochloride |
|---|---|---|
| Molecular Weight | ~331.84* | 295.81 |
| Amino Substituent | Sec-butyl | Isopropyl |
| Aryloxy Substituent | 3-Methoxyphenoxy | 1-Naphthyloxy |
| Key Activity | Hypothetical β-blocker | Non-selective β-blocker |
SPI031
- Structure: 1-(Sec-butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol.
- Key Differences: Aryloxy group: 3,6-Dichlorocarbazol (bulky, halogenated heterocycle) vs. 3-methoxyphenoxy.
- Pharmacology: SPI031 exhibits potent antibacterial activity against P. aeruginosa by disrupting efflux pumps (nfxB mutations) and outer membrane synthesis (htrB).
1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol Hydrochloride
- Structure: Morpholino-derived amino group.
- Key Differences: Amino group: 2,6-Dimethylmorpholino (cyclic, polar) vs. sec-butyl (linear, lipophilic).
- The target compound’s sec-butylamino group may favor CNS penetration due to higher lipophilicity .
Sarpogrelate Hydrochloride Intermediate
- Structure: 1-(Dimethylamino)-3-[2-(3-methoxyphenethyl)phenoxy]propan-2-ol hydrochloride.
- Key Differences: Amino group: Dimethylamino (small, polar) vs. sec-butyl. Aryloxy group: Phenethyl-linked methoxyphenyl vs. direct 3-methoxyphenoxy.
- Pharmacology :
Research Findings and Mechanistic Insights
- β-Adrenergic Activity: Propranolol’s naphthyloxy group facilitates strong β-receptor binding. The target compound’s 3-methoxyphenoxy group may reduce β1/β2 affinity but introduce selectivity for other GPCRs .
- Antimicrobial Potential: SPI031’s carbazol group is critical for efflux pump inhibition. The target compound’s lack of this moiety suggests alternative targets or inactivity in bacterial resistance pathways .
- Solubility and Pharmacokinetics: Morpholino derivatives (e.g., ) exhibit higher aqueous solubility, whereas the target compound’s sec-butylamino group may prolong half-life via increased lipid bilayer partitioning .
Biological Activity
1-(Sec-butylamino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride, with CAS number 478614-52-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H24ClNO3
- Molecular Weight : 289.8 g/mol
- Structure : The compound features a sec-butylamino group and a methoxyphenoxy moiety, which are significant for its biological interactions.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives with methoxyphenolic components have shown inhibition of various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 70.23 | Apoptosis induction |
| HeLa | 78.72 | Cell cycle arrest |
2. Anti-inflammatory Effects
Compounds similar to this hydrochloride have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB. This could be beneficial in treating conditions like arthritis or inflammatory bowel disease.
3. Neuroprotective Properties
There is emerging evidence that certain derivatives may offer neuroprotective effects, which could be linked to their ability to modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.
Case Study 1: Evaluation Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of various derivatives of similar compounds, it was found that those containing the methoxyphenyl group significantly inhibited the growth of several cancer cell lines. The most effective derivative achieved an IC50 value of approximately 60 µM against RKO cells, indicating a strong potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
A comparative study on compounds with similar structures demonstrated that they could reduce inflammation markers in vitro. The results showed a significant decrease in TNF-alpha and IL-6 levels when treated with these compounds, suggesting their potential utility in inflammatory diseases .
The biological activity of this compound is likely mediated through several pathways:
- Apoptotic Pathways : Induction of apoptosis in cancer cells through activation of caspases.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines leading to reduced inflammation.
- Antioxidant Activity : Potential scavenging of free radicals, contributing to neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
